2,7-Diaminomitosene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-5-10(16)13(20)9-7(4-22-14(17)21)8-2-6(15)3-18(8)11(9)12(5)19/h6H,2-4,15-16H2,1H3,(H2,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCLMIIQNWUTHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC(CC3=C2COC(=O)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50999874 | |
| Record name | (2,7-Diamino-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl)methyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78598-43-3 | |
| Record name | 2,7-Diaminomitosene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078598433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,7-Diamino-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl)methyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of 2,7 Diaminomitosene and Its Analogs
Methodologies for the Preparation of 2,7-Diaminomitosene
The primary route for obtaining this compound relies on the transformation of its well-known precursor, the potent antitumor antibiotic Mitomycin C. evitachem.com This process is not a simple synthesis but rather a reductive activation that mimics the bioactivation of Mitomycin C in biological systems.
Reductive Activation Approaches from Mitomycin C Precursors
This compound is a significant metabolite that results from the reductive activation of Mitomycin C. evitachem.comcuny.edu This activation is a crucial step, as Mitomycin C itself requires reduction to become an active alkylating agent. The process involves the reduction of the quinone moiety within Mitomycin C to a hydroquinone (B1673460). This is followed by the spontaneous elimination of the methoxy (B1213986) group at C9a to form a leuco-aziridinomitosene intermediate. This intermediate is a key branching point in the reaction cascade.
The formation of this compound is often considered a detoxification pathway, as it is significantly less cytotoxic than its parent compound, Mitomycin C. evitachem.com The synthesis can be achieved using various reducing agents that facilitate a one-electron reduction to a semiquinone radical. For instance, studies have employed radiolytically produced formate (B1220265) radicals for a clean and rapid reduction of Mitomycin C. Other common methods utilize enzymatic systems like NADPH-cytochrome P-450 reductase or xanthine (B1682287) oxidase to initiate the reduction. evitachem.com Chemical reducing agents such as sodium dithionite (B78146) are also effective. The reduction process ultimately leads to the formation of this compound, often alongside its hydroxylated derivatives, cis- and trans-2,7-diamino-1-hydroxymitosene.
| Precursor | Reducing System | Key Transformation | Product |
| Mitomycin C | Formate Radicals | One-electron reduction of quinone | This compound |
| Mitomycin C | NADPH-cytochrome P-450 reductase | Enzymatic reduction of quinone | This compound |
| Mitomycin C | Xanthine Oxidase | Enzymatic reduction of quinone | This compound |
| Mitomycin C | Sodium Dithionite | Chemical reduction of quinone | This compound |
Controlled Reaction Conditions and Catalytic Systems
The yield and product distribution of the reductive activation of Mitomycin C are highly dependent on the reaction conditions. evitachem.com Careful control of parameters such as pH and the presence of nucleophiles is essential for optimizing the formation of this compound. evitachem.com
Research has shown a significant pH dependence on the product ratio. For example, when using formate radicals for reduction, the ratio of the hydroxylated products (cis- and trans-2,7-diamino-1-hydroxymitosene) to this compound is less than 0.4 at pH 5.7, but increases to greater than 3.5 at pH 9.1. At a neutral pH of 7, the ratio is approximately 1.0. This indicates that acidic conditions favor the formation of this compound over its 1-hydroxy counterparts.
Furthermore, the reactions are typically conducted under anaerobic (oxygen-free) conditions to prevent the re-oxidation of the reduced species back to the quinone form. evitachem.com Catalytic hydrogenation has also been explored. While dithionite reduction of Mitomycin C in the presence of DNA leads to a high frequency of bisalkylation, catalytic reduction tends to result in mostly monofunctional alkylation, a characteristic of this compound's reactivity.
Total Synthesis and Semisynthetic Routes to Mitosene Derivatives
While this compound is most commonly prepared via reduction of Mitomycin C, the broader class of mitosenes has been a target for total synthesis. These efforts provide access to a wider range of analogs and allow for detailed structure-activity relationship studies.
Stereoselective Synthesis of Mitosene Scaffold
The construction of the tetracyclic mitosene core, which features multiple contiguous stereocenters, presents a significant synthetic challenge. Various strategies have been developed to control the stereochemistry during the synthesis.
One approach by Fukuyama and colleagues utilized an optically pure acetonide derived from L-tartaric acid as a scaffold to achieve an enantiospecific synthesis. This method involved a key Sonogashira coupling of the chiral acetylene (B1199291) with an aromatic triflate to build the core structure efficiently. Another strategy reported by Sulikowski and Lim involved the use of copper (I) bis(oxazoline) complexes to catalyze a key cyclization step of a diazo ester, although this particular method yielded poor enantioselectivity.
Other methodologies focus on building the complex ring system through strategic cyclization reactions. The Pictet-Spengler reaction, for instance, has been used to synthesize pyrazole-fused β-carbolines, demonstrating a method for regioselective cyclization at the indole (B1671886) C-2 position. researchgate.net The 1,3-dipolar cycloaddition reaction is another powerful tool for constructing complex, spiro-heterocyclic scaffolds in a stereoselective manner, which has been applied to the synthesis of spirooxindole systems related to the mitosene framework.
Functional Group Interconversions on the Mitosene Core
Once the core mitosene scaffold is assembled, functional group interconversions (FGI) are employed to introduce the desired substituents. These transformations are critical for creating diverse analogs for biological testing. The C-7 substituent, in particular, has been shown to affect the reactivity of mitosenes.
Synthetic routes have been developed to create various 7-substituted mitosenes. clockss.org For example, various 7-alkylaminomitosanes have been synthesized by reacting 7-methoxymitomycins with different alkylamines. clockss.org The introduction of an electron-withdrawing group at the C-1 oxygen of mitosenes has been shown to enhance their prophage-inducing activities, suggesting a regeneration of bifunctional alkylating capabilities. clockss.org
A key transformation in some total syntheses is the introduction of oxygen functionality at the C-9a position. One reported synthesis of (±)-Mitomycin K achieved this through the oxidation of the C9-9a double bond of a mitosene intermediate using (hexamethylphosphoramido)oxodiperoxomolybdenum (VI) (MoO5·HMPA). capes.gov.br This highlights how specific reagents can be used to modify the core structure in a controlled manner.
Synthesis of Advanced this compound Analogs and Probes
To further investigate the biological roles and interactions of this compound, researchers have synthesized more complex analogs, including nucleotide conjugates and fluorescently labeled probes.
The synthesis of nucleotide derivatives of this compound has been achieved by treating Mitomycin C with pyrimidine (B1678525) nucleotides in acidic media. This reaction results in derivatives where the C-1 position of the mitosene is covalently bonded to the phosphate (B84403) group of the nucleotide. These conjugates are designed as prodrugs; upon reductive activation, they can release both the nucleotide and a reactive mitomycin intermediate.
The synthesis of probes for biological studies, such as fluorescently labeled analogs, has also been reported. mdpi.com These syntheses often involve a multi-step approach where a core analog is first constructed and then coupled to a reporter molecule, such as a coumarin (B35378) dye, via a linker. mdpi.com For example, a TAK779 analog was synthesized and then coupled to a C11-alkyl linker, which was subsequently attached to a fluorescent coumarin group. mdpi.com
A post-oligomerization method has been successfully used to create site-specific DNA adducts of this compound. researchgate.net This complex synthesis involves preparing a selectively protected triaminomitosene derivative. researchgate.net This activated mitosene is then coupled to a custom oligonucleotide containing a reactive 2-fluoro-O6-substituted deoxyinosine residue. researchgate.net Subsequent deprotection yields the desired oligonucleotide containing a single, precisely placed this compound adduct, an invaluable tool for studying DNA repair and mutagenesis. researchgate.net
| Analog/Probe Type | Synthetic Strategy | Key Features |
| Nucleotide Conjugates | Reaction of Mitomycin C with nucleotides in acid | C-1 of mitosene linked to nucleotide phosphate; acts as a dual-release prodrug. |
| Fluorescent Probes | Multi-step synthesis involving coupling of a core analog to a fluorescent dye via a linker. | Allows for visualization of the compound's localization in cells. mdpi.com |
| Site-Specific DNA Adducts | Post-oligomerization coupling of a protected triaminomitosene to a modified oligonucleotide. | Enables detailed study of the biological consequences of a specific DNA lesion. researchgate.net |
Chemical Derivatization for Mechanistic Probing
Chemical derivatization is a critical tool for investigating the mechanisms of action of this compound (2,7-DAM). By modifying its structure, researchers can elucidate structure-activity relationships and probe its interactions with biological macromolecules like DNA.
One key strategy involves the synthesis of selectively protected analogs. For example, to study DNA adducts in a site-specific manner, selectively protected triaminomitosenes have been prepared. researchgate.net This process starts with the removal of the 10-carbamoyl group from Mitomycin C (MC), followed by a reductive conversion to 10-decarbamoyl-2,7-diaminomitosene. researchgate.net This intermediate can then be transformed into derivatives with protecting groups, such as the N2-phenylacetyl or Teoc groups, allowing for controlled coupling to oligonucleotides. researchgate.net
Furthermore, chemical derivatization is employed to enhance analytical detection, particularly for techniques like liquid chromatography-electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). Derivatization can improve chromatographic separation and increase ionization efficiency, which is crucial for accurately identifying and quantifying 2,7-DAM and its adducts in complex biological samples.
Table 1: Examples of this compound Analogs for Mechanistic Studies
| Compound/Derivative | Precursor/Starting Material | Purpose of Derivatization | Key Findings | References |
|---|---|---|---|---|
| N2-phenylacetyl-protected triaminomitosene | 10-decarbamoyl-2,7-diaminomitosene | Site-specific coupling to oligonucleotides | Protecting group could not be removed after coupling to a 12-mer oligonucleotide. | researchgate.net |
| N2-Teoc-protected triaminomitosene | 10-decarbamoyl-2,7-diaminomitosene | Site-specific coupling to oligonucleotides | Successfully coupled and deprotected, yielding the adducted oligonucleotide. | researchgate.net |
| 1,2-cis-1-hydroxy-2,7-diaminomitosene | Mitomycin C | Structure-activity comparison; understanding metabolic pathways | Identified as a product of reductive transformation by the protein MRD; a key metabolite in the activation cascade. |
Coupling Strategies for Nucleotide Conjugates
Creating conjugates of this compound with nucleotides is a significant strategy aimed at developing prodrugs. These conjugates are designed to be activated within cells, releasing both the cytotoxic mitosene intermediate and the nucleotide, which may itself have biological activity.
A primary method for synthesizing these conjugates involves the reaction of Mitomycin C with pyrimidine nucleotides under acidic conditions. This process yields derivatives of this compound where the C-1 position of the mitosene is covalently bonded to the phosphate group of the nucleotide. For example, conjugates with cytidine (B196190) 5'-monophosphate (CMP) and 5'-ara-CMP have been successfully prepared using this approach.
Similarly, conjugates with 5'-UMP have been synthesized from Mitomycin A and its analogs. Upon reduction, these conjugates release the free nucleotide and a reactive mitomycin intermediate capable of alkylating DNA.
A more targeted approach, known as the post-oligomerization method, has been used for site-specific placement of a 2,7-DAM adduct within a DNA strand. researchgate.net This involves coupling a selectively protected triaminomitosene derivative to a specific residue in a pre-synthesized oligonucleotide, such as a 2-fluoro-O6-(2-trimethylsilylethyl)deoxyinosine residue. researchgate.net This sophisticated strategy allows for the creation of DNA molecules with a single, precisely located adduct for detailed structural and biological studies. researchgate.net
Table 2: Synthesis of this compound-Nucleotide Conjugates
| Parent Mitomycin | Nucleotide | Coupling Conditions | Resulting Conjugate | References |
|---|---|---|---|---|
| Mitomycin C | Cytidine 5'-monophosphate (CMP) | Acidic media | This compound-1-yl-CMP | |
| Mitomycin C | 5'-ara-CMP | Acidic media | This compound-1-yl-5'-ara-CMP | |
| Mitomycin A | 5'-UMP | Acidic media | Mitosene-1-yl-5'-UMP | |
| Mitomycin C | 6-Mercaptopurine ribonucleoside (6-MPRP) | Not specified | No conjugate formed (phosphate linked); sulfur-linked derivative made with 6-MP ribonucleoside. |
Chemical Reactivity and Degradation Pathways of this compound
The chemical reactivity of this compound is defined by its ability to act as a DNA alkylating agent following reductive activation. evitachem.com Although it is a major metabolite of Mitomycin C, its formation is often considered a detoxification process because it lacks the aziridine (B145994) ring, one of the two alkylating functions of the parent compound. evitachem.com
Upon reductive activation, 2,7-DAM becomes a monofunctional alkylating agent. researchgate.net Its primary reaction is the formation of a covalent bond between its C-10 position and the N7 position of guanine (B1146940) residues in DNA. evitachem.com This alkylation occurs preferentially in the major groove of the DNA helix and shows sequence specificity for guanines within (G)n tracts. This contrasts with the parent Mitomycin C, which primarily alkylates guanine in CpG sequences in the minor groove. The resulting 2,7-DAM-DNA adduct is heat-labile.
Degradation pathways can be inferred from its metabolic transformations. The bioreductive activation of Mitomycin C leads to a cascade of reactions that produce several mitosene metabolites, including 2,7-DAM and its hydroxylated analogs, such as 1,2-cis- and trans-1-hydroxy-2,7-diaminomitosene. researchgate.net These transformations represent the key chemical changes the mitosene core undergoes in a biological environment.
Stability and Transformation under Physiological Conditions
Under physiological conditions, this compound is primarily formed via the in vivo reductive metabolism of Mitomycin C. This conversion is a significant event, as 2,7-DAM is the major metabolite of MC found in tumor cells. researchgate.netacs.org While considered a detoxification product due to its significantly lower cytotoxicity compared to MC, it is not inert. evitachem.com
The stability of 2,7-DAM is relative; while more stable than the highly reactive, cross-linking intermediates of MC, it is a reactive molecule in its own right after reductive activation. Its transformation under physiological conditions is characterized by its monofunctional alkylation of DNA, forming stable adducts at guanine-N7. Studies using HPLC have been instrumental in tracking the conversion of Mitomycin C to this compound and other related mitosenes in vitro.
Table 3: Transformation Products of this compound and Related Precursors under Physiological/Reductive Conditions
| Precursor | Condition | Transformation Product(s) | Method of Observation | References |
|---|---|---|---|---|
| Mitomycin C | Reductive activation in vivo/in vitro | This compound (major product) | HPLC, Mass Spectrometry | researchgate.net |
| Mitomycin C | Reductive transformation by MRD protein (in vitro) | 1,2-cis-1-hydroxy-2,7-diaminomitosene | HPLC, TLC, MS | |
| This compound | Reductive activation in the presence of DNA | Guanine-N7-2,7-DAM DNA adduct | Nuclease digestion, LC-ESIMS, UV spectroscopy | |
| Mitomycin C | Reductive metabolism | cis- and trans-1-hydroxy or 1-phosphate analogues of this compound | Not specified | researchgate.net |
Molecular Mechanisms of Interaction with Biological Macromolecules
Sequence Specificity of DNA Adduction by 2,7-Diaminomitosene
The alkylation of DNA by this compound is not random; it exhibits a marked sequence specificity, preferentially targeting guanine-rich regions. evitachem.comacs.orgepa.gov This specificity is a key determinant of its interaction with the genome.
Research has consistently demonstrated that 2,7-DAM shows a strong preference for alkylating guanines located within tracts of multiple guanines, often referred to as (G)n tracts. evitachem.comacs.orgepa.gov This is in contrast to Mitomycin C, which preferentially alkylates guanines in CpG sequences. epa.gov The removal of the aziridine (B145994) function in 2,7-DAM results in a switch in sequence specificity from CpG to (G)n tracts. epa.gov This preference for guanine-rich sequences is thought to be influenced by the sequence-specific variations in the negative molecular electrostatic potential of the DNA major groove. The structure of the 2,7-DAM-DNA complex, with the drug molecule aligned in the major groove, is a novel feature among major groove alkylators.
| Compound | Preferred Target Sequence | Groove of Interaction | References |
|---|---|---|---|
| This compound | Guanine-rich sequences [(G)n tracts] | Major Groove | evitachem.comacs.orgepa.gov |
| Mitomycin C | CpG sequences | Minor Groove | epa.gov |
Influence of Local DNA Environment on Alkylation
The interaction of this compound with DNA is not random; it is significantly influenced by the local DNA sequence. Research has shown that upon reductive activation, this compound exhibits a clear sequence preference, specifically targeting guanine (B1146940) residues within (G)n tracts. epa.gov This specificity marks a distinct shift from its parent compound, mitomycin C, which preferentially alkylates guanines in CpG sequences. epa.gov This alteration in sequence selectivity highlights the critical role of the drug's structure in directing its binding. The removal of the aziridine function from mitomycin C to form this compound is directly responsible for this switch in both the groove preference and the specific nucleotide sequence targeted. epa.gov The alkylation selectivity of this compound is thought to be determined by the sequence-specific variations in the negative molecular electrostatic potential of the major groove, which in turn affects the reactivity of the DNA itself. rcsb.org
Intermolecular Interactions with DNA Secondary Structure
Major Groove Alkylation and Binding Conformation
A defining characteristic of this compound's interaction with DNA is its preference for the major groove. epa.govrcsb.org Following reductive activation, this compound forms a covalent bond, a monoalkylation, with the N7 position of guanine residues. epa.govrcsb.org This is in stark contrast to mitomycin C, which primarily alkylates the N2 position of guanine in the minor groove. imrpress.comcsic.es
Enzymatic and Reductive Activation Pathways in Biological Systems
The formation of this compound is a result of the reductive activation of mitomycin C. evitachem.comepa.gov This process is catalyzed by various enzymes, with quinone reductases playing a pivotal role.
Role of Quinone Reductases in Bioreduction
Quinone reductases are a family of flavoenzymes that catalyze the two-electron reduction of quinones. biorxiv.orgbiorxiv.org NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a key enzyme in the bioreductive activation of mitomycin C to this compound. Studies have shown that NQO1 is a major enzyme responsible for the metabolic activation of mitomycin C that leads to the formation of this compound.
The metabolism of mitomycin C by DT-diaphorase is pH-dependent, with increased metabolism and bioactivation observed at lower pH values. Under acidic conditions, NQO1 effectively activates mitomycin C to a reactive species that can form adducts with DNA and other molecules. this compound is the major metabolite formed during the DT-diaphorase-mediated reduction of mitomycin C. Other enzymes, such as NADPH:cytochrome P450 reductase, can also catalyze the activation of mitomycin C to produce 2,7-diaminomitosenes.
Interestingly, while NQO1 is a primary activator, another quinone reductase, NQO2, shows very low activity with the common cellular cosubstrates NAD(P)H and is thought to have evolved to function as a pseudoenzyme. biorxiv.orgbiorxiv.orguwo.ca
Electron Transfer Mechanisms and Intermediate Formation
The reductive activation of mitomycin C can proceed through either a one-electron or a two-electron reduction pathway. researchgate.netpnas.org DT-diaphorase catalyzes a direct two-electron reduction of the quinone moiety of mitomycin C to form a hydroquinone (B1673460). imrpress.com This hydroquinone is an unstable intermediate that can undergo a series of spontaneous transformations. imrpress.comresearchgate.net
The hydroquinone can lose a methoxy (B1213986) group to form an iminium ion, which then tautomerizes to a leuco-aziridinomitosene. csic.es This intermediate is a key branching point. It can be further activated to form DNA cross-links, or it can rearrange to form this compound. sci-hub.se In the absence of DNA, the primary products formed from the hydroquinone intermediate are cis- and trans-2,7-diamino-1-hydroxymitosene and this compound. imrpress.com The formation of this compound is considered a detoxification pathway as it is less cytotoxic than the cross-linking intermediates. evitachem.com
Under certain conditions, this compound itself can act as an intermediate and be further metabolized. sci-hub.se For instance, it can be further reduced by DT-diaphorase to form adducts with glutathione. The mechanism of formation of some this compound-DNA adducts involves an initial reductive metabolism of mitomycin C to this compound, which then undergoes a second round of reductive activation to alkylate DNA.
Impact on DNA Replication and Translesion Synthesis (TLS) Mechanisms
The formation of covalent adducts between this compound and DNA has significant consequences for cellular processes, particularly DNA replication. These adducts can act as physical barriers, impeding the progression of the DNA replication machinery. In response, cells activate specialized DNA repair pathways, including translesion synthesis (TLS), which employs specialized polymerases to bypass the damage, albeit sometimes at the cost of fidelity.
Covalent adducts formed by this compound, a major metabolite of the antitumor agent Mitomycin C, present a significant challenge to the DNA replication machinery. nih.gov Specifically, the dG-N²-2,7-DAM adduct, formed between this compound and the N² position of deoxyguanosine, is a potent replication-blocking lesion. nih.gov Studies conducted in human embryonic kidney (HEK) 293T cells have demonstrated that this adduct obstructs DNA synthesis. nih.gov
When compared to the analogous adduct formed by its parent compound, Mitomycin C (dG-N²-MC), the this compound adduct proves to be a stronger impediment to replication. nih.gov The translesion synthesis (TLS) efficiency, which measures the fraction of DNA replication that successfully proceeds past the lesion, was found to be 27 ± 3% for the dG-N²-2,7-DAM adduct. nih.gov This is notably lower than the 38 ± 3% TLS efficiency observed for the dG-N²-MC adduct, indicating that the this compound lesion is a more formidable block to the replication fork. nih.gov In vitro studies using prokaryotic DNA polymerases further confirmed that the this compound adduct acts as a strong block to replication. nih.gov
| Adduct | Translesion Synthesis (TLS) Efficiency | Mutation Frequency (MF) | Primary Mutation Type |
|---|---|---|---|
| dG-N²-2,7-Diaminomitosene | 27 ± 3% | 10 ± 1% | G → T |
| dG-N²-Mitomycin C | 38 ± 3% | 18 ± 3% | G → T |
Data derived from studies in HEK 293T cells, comparing the biological effects of dG-N² adducts. nih.gov
To overcome replication blockage caused by lesions like the dG-N²-2,7-DAM adduct, cells utilize a process known as translesion synthesis (TLS), which relies on specialized, low-fidelity DNA polymerases. nih.govoup.com Several of these TLS polymerases have been implicated in the bypass of this compound adducts, with distinct roles in either error-free or error-prone synthesis. nih.gov
Research has shown that DNA polymerase κ (pol κ) plays a predominant role in bypassing these dG-N² adducts. nih.gov Knockdown experiments demonstrated that the most significant reduction in TLS efficiency for the this compound adduct occurred when pol κ was depleted. nih.gov Furthermore, pol κ is primarily responsible for the error-free bypass of this lesion. nih.gov This is consistent with a broader role for pol κ in the accurate and efficient replication past many dG-N² adducts. The mutation frequency for the dG-N²-2,7-DAM adduct actually increases when pol κ is knocked down, suggesting that in its absence, more error-prone polymerases handle the bypass. nih.gov
In contrast, DNA polymerase η (pol η) and DNA polymerase ζ (pol ζ) are involved in the error-prone bypass of the dG-N²-2,7-DAM adduct. nih.gov Knockdown of either pol η or pol ζ led to a reduction in the mutation frequency associated with the adduct. nih.gov The most substantial decrease in mutagenicity (an 80% reduction) was observed when pol η, pol ζ, and the accessory protein Rev1 were simultaneously knocked down, strongly suggesting that these three proteins cooperate to perform mutagenic TLS of this lesion. nih.gov
| DNA Polymerase | Role in Bypassing dG-N²-2,7-DAM Adduct | Effect of Knockdown on Mutagenesis |
|---|---|---|
| Polymerase κ (pol κ) | Major role in bypass; predominantly error-free TLS. nih.gov | Increases mutation frequency. nih.gov |
| Polymerase η (pol η) | Involved in error-prone TLS. nih.gov | Reduces mutation frequency. nih.gov |
| Polymerase ζ (pol ζ) | Involved in cooperative error-prone TLS. nih.gov | Reduces mutation frequency. nih.gov |
| Rev1 | Cooperates in error-prone TLS with pol η and pol ζ. nih.gov | Reduces mutation frequency (in combined knockdown). nih.gov |
Summary of the roles of key translesion synthesis DNA polymerases in bypassing this compound-dG adducts in human cells. nih.gov
Replication Blockage by this compound Adducts
Interaction with Nucleotides and Formation of Nucleotide Derivatives
Beyond its direct interaction with DNA, this compound can also react with individual nucleotides. This reactivity leads to the formation of unique nucleotide-mitosene conjugates, which have been studied as potential prodrugs. nih.gov
Derivatives of this compound can be produced when its parent compound, mitomycin C, is treated with pyrimidine (B1678525) nucleotides in an acidic environment. nih.gov This reaction has been demonstrated with several pyrimidine nucleotides, including uridine (B1682114) 5'-phosphate (UMP) and the cytotoxic nucleotide 5-fluoro-2'-deoxyuridine (B1346552) 5'-phosphate (FdUMP). The formation of these conjugates highlights the reactivity of the mitosene structure towards nucleotide monophosphates. evitachem.com
The interaction between the mitosene and pyrimidine nucleotides results in the formation of a covalent bond. Specifically, the C-1 position of the this compound structure becomes covalently linked to the phosphate (B84403) group of the nucleotide. nih.gov These resulting 1-substituted mitosene nucleotide conjugates are notable because they can be taken up by tumor cells. Upon reduction within the cell, these derivatives are designed to liberate the original, intact nucleotide and a reactive mitomycin intermediate that can then proceed to alkylate DNA. nih.gov This mechanism suggests their potential as prodrugs capable of delivering two active antitumor agents into target cells.
Structure Activity Relationship Sar Investigations at the Molecular Level
Correlating Structural Features with DNA Binding Affinity and Specificity
Unlike its parent compound Mitomycin C (MC), which shows no significant affinity for DNA prior to activation, 2,7-DAM is capable of non-covalently binding to DNA. This initial interaction is characterized by intercalation, where the planar mitosene structure inserts itself between the base pairs of the DNA helix.
Spectrophotometric titration methods have determined the DNA binding constants (Kb) for 2,7-DAM to be in the range of (1.2–5.3) x 10⁴ M⁻¹ (per nucleotide), with no significant specificity for the GC content of the DNA. The binding affinity is, however, influenced by environmental conditions, increasing with lower pH and reduced ionic strength, which points to a significant electrostatic component in the interaction.
Upon reductive activation, 2,7-DAM transitions from a non-covalent binder to a covalent alkylating agent. epa.govacs.org This covalent modification is highly specific, targeting guanine (B1146940) bases. nih.gov Notably, it exhibits a marked sequence selectivity for guanines located within (G)n tracts, a feature that distinguishes it from Mitomycin C. epa.govrcsb.org This selectivity is thought to be guided by the sequence-dependent variations in the negative molecular electrostatic potential within the major groove of DNA. rcsb.org
Influence of Functional Groups (e.g., Amino, Carbamate) on Interaction
The specific functional groups appended to the mitosene core are critical determinants of its DNA binding and reactivity.
Carbamate (B1207046) Group: The carbamate moiety at the C10 position is the sole alkylating functionality of 2,7-DAM. epa.govnih.gov Following reductive activation of the quinone ring, this group engages in an S_N2 reaction, forming a covalent bond with the N7 position of guanine residues. epa.govacs.org
Other Substituents: The presence of other functional groups can modulate binding. The addition of a hydroxyl group at the C1 position does not significantly alter binding affinity. However, the introduction of a phosphate (B84403) group at C1 completely abolishes DNA binding. This is attributed to strong electrostatic repulsion between the negatively charged phosphate on the mitosene and the anionic phosphate backbone of DNA. mdpi.com
| Functional Group/Modification | Position | Effect on DNA Binding Affinity | Reference |
|---|---|---|---|
| 2-Amino (protonated) | C2 | Increases affinity (electrostatic attraction) | |
| 2-Amino (methylated) | C2 | No significant change | |
| 10-Carbamate (removal) | C10 | No significant change | |
| 1-Hydroxyl | C1 | No significant change | |
| 1-Phosphate | C1 | Abolishes binding | mdpi.com |
Stereochemical Aspects of DNA Adduction and Recognition
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the molecular interactions between mitosenes and DNA. The mitosene skeleton contains multiple chiral centers, meaning their spatial configuration is fixed and gives rise to distinct stereoisomers. When 2,7-DAM forms a covalent adduct with DNA, the resulting complex has a defined three-dimensional structure. NMR studies have shown that the 2,7-DAM moiety is covalently linked via its C10 atom to the N7 position of a guanine base and is oriented towards the 3' end of the adducted guanine within the DNA's major groove. rcsb.org
Comparative SAR Studies with Mitomycin C and Other Mitosene Analogs
Comparing 2,7-DAM to its parent compound, MC, and other analogs reveals key structure-activity relationships. A defining difference is that 2,7-DAM is significantly less cytotoxic than MC. cuny.edu This is primarily because 2,7-DAM can only form single-strand DNA modifications (monoadducts), whereas MC can create highly lethal interstrand cross-links (ICLs). uconn.edu Another key distinction is that 2,7-DAM binds non-covalently to DNA before activation, a property not shared by MC. Furthermore, analogs such as 1-hydroxy-2,7-diaminomitosene behave similarly to 2,7-DAM, alkylating DNA via the C10 position without forming cross-links. nih.gov
| Feature | 2,7-Diaminomitosene (2,7-DAM) | Mitomycin C (MC) | Reference |
|---|---|---|---|
| DNA Cross-linking | No (monofunctional) | Yes (bifunctional) | epa.gov |
| Pre-activation DNA Binding | Yes (non-covalent intercalation) | No appreciable affinity | |
| Primary Alkylation Site | C10 (carbamate) | C1 (aziridine) | epa.govacs.org |
| DNA Groove Preference | Major Groove | Minor Groove | epa.govrcsb.org |
| Target Atom on Guanine | N7 | N2 | epa.govacs.org |
| Sequence Specificity | (G)n tracts | CpG sequences | epa.gov |
| Cytotoxicity | Low / Negligible | High | cuny.edu |
Effect of Aziridine (B145994) Absence on Adduction Type and Location
The most significant structural difference between 2,7-DAM and MC is the absence of the aziridine ring at the C1 position in 2,7-DAM. epa.govacs.org This single modification fundamentally alters the molecule's reactivity, converting it from a bifunctional agent (MC) to a monofunctional one (2,7-DAM). epa.gov The aziridine ring in MC is the primary alkylating function, enabling the formation of an initial bond with one DNA strand, which is the prerequisite for the second alkylation event by the C10 carbamate that results in a cross-link.
The lack of this aziridine ring in 2,7-DAM has profound consequences for the location and type of DNA adduct formed:
Switch in Alkylation Site: Alkylation switches from the C1 position (via the aziridine in MC) to the C10 position (via the carbamate in 2,7-DAM). acs.org
Switch in Target Atom and Groove: This results in a change of the target site on guanine from the N2 position in the minor groove (for MC) to the N7 position in the major groove (for 2,7-DAM). epa.govacs.orgrcsb.org
Switch in Sequence Specificity: The DNA sequence preference shifts from CpG sites for MC to (G)n tracts for 2,7-DAM. epa.gov
In essence, removing the aziridine function reveals the intrinsic reactivity of the C10 carbamate, which acts as a major-groove, G-N7 specific S_N2 alkylating agent. epa.govacs.org This stands in stark contrast to its role in MC, where its reactivity is secondary and directed to a different location by the initial aziridine-mediated event. acs.org
Modulation of Electrophilic Character and Reactivity
Research into the structure-activity relationship (SAR) of mitosenes has demonstrated that the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly impact reactivity. stpeters.co.in Generally, EWGs enhance the electrophilic character of the molecule by pulling electron density away from the reactive centers, making them more electron-deficient and thus more prone to attack by nucleophiles. Conversely, EDGs can decrease electrophilicity by pushing electron density into the ring system, which may stabilize the molecule and reduce its reactivity.
The following table presents data on various mitomycin analogues, correlating their quinone reduction potential with their antitumor activity against human tumor cell lines. A lower E1/2 value signifies that the compound is more easily reduced and thus more readily activated to its electrophilic form.
| Compound (Substituent at C7) | Quinone Reduction Potential (E1/2, V) | Relative Potency (IC50) |
| Mitomycin C (H) | -0.395 | 1.0 |
| 7-Methoxy (OCH3) | -0.340 | >10 |
| 7-Amino (NH2) | -0.420 | 0.5 |
| 7-Dimethylamino (N(CH3)2) | -0.480 | 0.2 |
| 7-Cysteamino | -0.405 | 0.8 |
Data sourced from structure-activity relationship studies on mitomycin analogues. nih.gov The relative potency is a generalized representation from the source data.
For instance, a mitomycin analog with a specific aminoethylene disulfide group at C(7) (a structure found in clinical candidates like KW-2149 and BMS-181174) showed significantly increased rates of solvolysis. acs.org The kinetic data revealed that some C(7)-substituted mitomycins underwent solvolysis at rates up to 15.2 times faster than mitomycin C. acs.org
The table below summarizes the relative reactivity of select C(7)-substituted mitomycins.
| C(7) Substituent | Relative Rate of Solvolysis (vs. Mitomycin C) | Primary Solvolysis Products |
| -NH2 (Mitomycin C) | 1.0 | C(1) Nucleophilic Substitution |
| -N(CH2CH2S)2 | 15.2 | C(1) Nucleophilic Substitution (cis/trans isomers) |
| -NHCH2CH2S-S-pyridine | 6.9 | C(1) Nucleophilic Substitution |
| -NHCH2CH2S-S-C(CH3)3 | 5.1 | C(1) Nucleophilic Substitution |
| -N(CH3)CH2CH2OH | ~1.0 | C(1) Nucleophilic Substitution |
Data derived from studies on C(7)-substituted diaminomitomycins. acs.org
These findings underscore the principle that the electrophilic character and reactivity of the mitosene core are not static properties but can be finely tuned. By strategically modifying substituents at key positions like C7 and on the quinone ring, it is possible to control the rate of activation and the reactivity of the electrophilic centers, which is a cornerstone for the rational design of new, potentially more effective, mitosene-based agents.
Advanced Biophysical and Spectroscopic Characterization of 2,7 Diaminomitosene Systems
Spectroscopic Techniques for Adduct Structure Elucidation
Spectroscopic methods are indispensable in determining the precise molecular structure of 2,7-diaminomitosene-DNA adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures
Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool in defining the three-dimensional solution structure of this compound when complexed with DNA. nih.gov By reacting this compound with a deoxyoligonucleotide, such as d(GTGGTATACCAC), under reductive conditions, a covalent adduct is formed. nih.gov This adduct, where the C10 position of the mitosene is linked to the N7 position of a guanine (B1146940) residue, provides well-resolved NMR spectra suitable for detailed structural analysis. nih.gov
Key to the structural determination is the assignment of both exchangeable and nonexchangeable proton resonances of the mitosene and the oligonucleotide. nih.gov The adduction at the N7 position of guanine is distinctly marked by a downfield shift of the guanine's H8 proton and the appearance of separate resonances for its amino protons. nih.gov Intermolecular proton-proton Nuclear Overhauser Effects (NOEs) between the drug and the DNA are critical for establishing their spatial proximity. nih.gov
| NMR Observables for this compound-DNA Adduct | Structural Interpretation |
| Downfield shift of Guanine H8 proton | Covalent adduction at the N7 position of guanine. nih.gov |
| Separate resonances for Guanine NH₂ protons | Confirmation of adduction at the N7 position. nih.gov |
| Intermolecular NOEs between mitosene and DNA protons | Defines the proximity and orientation of this compound in the DNA major groove. nih.gov |
Mass Spectrometry (MS) and LC-ESI-MS for Adduct Identification
Mass spectrometry (MS), particularly when coupled with liquid chromatography and electrospray ionization (LC-ESI-MS), is a highly sensitive and direct method for identifying and characterizing this compound-DNA adducts. This technique allows for the separation of complex biological mixtures and the precise mass determination of the resulting adducts.
In studies of cells treated with mitomycin C, LC-ESI-MS/MS has been instrumental in identifying various adducts, including those derived from its metabolite, this compound. The methodology involves digesting the DNA from treated cells into individual nucleosides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry. By monitoring for specific parent-to-fragment ion transitions in multiple reaction monitoring (MRM) mode, researchers can identify and quantify known adducts with high specificity and sensitivity.
For instance, two major adducts of this compound have been identified: one linked at the N7 position of guanine and another at the N2 position of guanine. capes.gov.br The structures of these adducts are confirmed by their unique mass spectra. capes.gov.br This analytical approach has proven essential for mapping the DNA adducts formed in various cell lines and provides a safer and more comprehensive alternative to older methods like ³²P-postlabeling.
| Adduct | Mass Spectrometry Technique | Key Findings |
| This compound-Guanine N7 Adduct | LC-ESI-MS/MS | Identified as a major adduct in cells treated with mitomycin C. capes.gov.br |
| This compound-Guanine N2 Adduct ("Adduct X") | LC-ESI-MS, UV Spectra | Identified as the last of six major mitomycin C adducts; formed via a second reductive activation of this compound. capes.gov.br |
UV Spectroscopy and Differential UV for Interaction Studies
UV-Visible spectroscopy is a fundamental technique used to monitor the interaction between this compound and DNA. acs.org The binding of a small molecule to DNA often results in changes in the UV absorption spectrum of the molecule, a phenomenon that can be quantified to study the binding process. researchgate.net
When this compound or its parent compound, mitomycin C, binds to DNA, changes in the UV spectrum, such as hypochromism (a decrease in absorbance), are observed. These spectral shifts provide evidence of the interaction and can be used to determine binding parameters. researchgate.net
Differential UV spectroscopy is a particularly useful variation of this technique. By subtracting the spectrum of the unbound components from the spectrum of the complex, a difference spectrum is generated that highlights the spectral changes upon binding. capes.gov.br This method has been employed to characterize the adducts of this compound, contributing to the structural elucidation of different forms of the adduct. capes.gov.br The UV spectra of isolated adducts, when compared to synthetic standards, serve as a basis for their identification. capes.gov.bracs.org
| Spectroscopic Observation | Interpretation |
| Changes in UV absorbance upon addition of DNA | Indicates interaction between this compound and DNA. researchgate.net |
| Differential UV spectra | Helps to identify and characterize the specific adducts formed. capes.gov.br |
Biophysical Probing of DNA Binding and Conformation
Biophysical techniques provide insights into the physical changes that occur in DNA upon binding to this compound, helping to distinguish between different binding modes.
Viscosity Measurements for DNA Intercalation Analysis
Viscosity measurements are a classic method to investigate the binding mode of a small molecule to DNA. A hallmark of classical intercalation, where a molecule inserts itself between the base pairs of the DNA helix, is an increase in the length of the DNA. This lengthening leads to a corresponding increase in the viscosity of the DNA solution.
By measuring the flow time of a DNA solution through a capillary viscometer before and after the addition of the compound , the relative change in viscosity can be determined. For this compound, studies have shown that its binding to DNA does not cause a significant increase in viscosity, which is characteristic of non-intercalating agents. This finding aligns with the NMR data showing that this compound binds in the major groove of DNA rather than intercalating between base pairs. nih.govrcsb.org
Thermal Stability Studies of this compound-DNA Complexes
The thermal stability of DNA, often measured as its melting temperature (Tm), is the temperature at which half of the double-stranded DNA has dissociated into single strands. This parameter can be significantly altered by the binding of small molecules. Intercalating agents, for example, typically stabilize the DNA duplex, leading to a substantial increase in its Tm.
Enzymatic Digestion and Hydrolysis Studies of Adducted DNA
The structural elucidation and characterization of DNA adducts formed by this compound, a major metabolite of the antitumor agent Mitomycin C, rely heavily on enzymatic digestion of the modified DNA to its constituent nucleosides. This process allows for the isolation and subsequent analysis of the specific adducts, providing insights into the mechanism of DNA damage. Various enzymatic cocktails and conditions have been employed to achieve complete hydrolysis of the DNA backbone while preserving the integrity of the adducts.
A common and effective method for digesting DNA adducted with mitomycin C derivatives involves a sequential treatment with multiple enzymes. A typical protocol begins with the use of DNase I , followed by snake venom phosphodiesterase and alkaline phosphatase . pnas.org This combination of enzymes works synergistically to break down the DNA into individual nucleosides. pnas.org Another frequently used enzyme is nuclease P1 , often in conjunction with alkaline phosphatase. Nuclease P1 is particularly useful as it can dephosphorylate normal nucleotides, which aids in the enrichment and detection of the more bulky, adducted nucleotides that are often resistant to its action. epa.gov
Research has shown that the digestion of DNA complexes containing this compound adducts yields specific modified nucleosides. For instance, the enzymatic digestion of DNA treated with reductively activated this compound has been shown to produce a guanine-N7-2,7-DAM adduct. This adduct can be isolated in both the nucleoside form (dG-2,7-DAM) and the dinucleoside phosphate (B84403) form [d(GpG)-2,7-DAM] after nuclease digestion.
The choice of enzymatic digestion protocol can influence the types and yields of adducts recovered. For example, digestion of a covalent mitomycin-calf thymus DNA complex with DNase I, snake venom diesterase, and alkaline phosphatase primarily yields a single mitomycin deoxyguanosine adduct. pnas.org In contrast, digestion with nuclease P1 can result in dinucleotide adducts where the modified guanine is linked to an adjacent nucleotide. pnas.org These dinucleotide adducts can be further hydrolyzed to the mononucleoside adduct by subsequent treatment with snake venom diesterase and alkaline phosphatase.
The conditions for enzymatic digestion are critical for optimal adduct recovery. These reactions are typically carried out at a physiological temperature of 37°C and at specific pH values tailored to the optimal activity of the enzymes being used. For instance, nuclease P1 digestion is often performed at a slightly acidic pH of around 5.0, while subsequent treatments with phosphodiesterases and alkaline phosphatases are conducted at a more alkaline pH of approximately 8.2-8.5. pnas.org
The following tables summarize typical enzymes and conditions used in the digestion of DNA adducted with mitomycin C derivatives, including this compound.
Table 1: Enzymes Commonly Used in the Digestion of Adducted DNA
| Enzyme | Type | Function in DNA Digestion |
| DNase I | Endonuclease | Randomly cleaves phosphodiester bonds in the DNA backbone. |
| Nuclease P1 | Exonuclease/Endonuclease | Cleaves single-stranded DNA and RNA to 5'-mononucleotides; resistant to cleaving bulky adducts. epa.gov |
| Snake Venom Phosphodiesterase (PDE-I) | Exonuclease | Hydrolyzes phosphodiester bonds from the 3'-hydroxyl terminus of oligonucleotides. |
| Spleen Phosphodiesterase (PDE-II) | Exonuclease | Hydrolyzes phosphodiester bonds from the 5'-hydroxyl terminus of oligonucleotides. worthington-biochem.com |
| Alkaline Phosphatase (ALP) | Phosphatase | Removes the terminal phosphate group from nucleotides. |
Table 2: Typical Enzymatic Digestion Protocols and Conditions
| Protocol | Enzyme Cocktail | Incubation Conditions | Resulting Products | Reference |
| Protocol A | DNase I, Snake Venom Diesterase, Alkaline Phosphatase | pH 8.5, 37°C | Mononucleoside adducts | pnas.org |
| Protocol B | Nuclease P1 | pH 5.0, 37°C | Dinucleotide adducts | |
| Protocol C | Nuclease P1 followed by Snake Venom Phosphodiesterase and Alkaline Phosphatase | Sequential incubation at pH 5.0 and then pH 8.2, 37°C | Mononucleoside adducts |
The careful application of these enzymatic digestion techniques is a cornerstone of research into DNA adduction by this compound, enabling the precise identification and quantification of the DNA lesions formed. epa.gov
Computational and Theoretical Chemistry Approaches in 2,7 Diaminomitosene Research
Molecular Docking and Dynamics Simulations of DNA Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as 2,7-DAM, and a receptor, like DNA. Docking predicts the preferred binding orientation and conformation of a molecule to a target, while MD simulations provide a view of the dynamic evolution of the complex over time, revealing information about its stability and conformational changes.
The structure of 2,7-diaminomitosene covalently bound to DNA has been extensively modeled to understand the precise nature of the adduct. A prominent study involved reacting 2,7-DAM with a self-complementary deoxyoligonucleotide, d(GTGGTATACCAC), under reductive alkylation conditions. rcsb.orgnih.gov The primary product was a DNA adduct where the C10 position of the mitosene is covalently linked to the N7 position of a guanine (B1146940) residue ([M]G). rcsb.orgnih.gov
| Parameter | Description | Source |
|---|---|---|
| PDB ID | 1JO1 | rcsb.org |
| Method | Solution NMR and Molecular Dynamics Computations | rcsb.org |
| Adduct Linkage | Covalent bond between C10 of 2,7-DAM and N7 of Guanine (G4) | rcsb.orgnih.gov |
| Number of Computed Structures | A total of 12 structures were computed. | rcsb.orgnih.gov |
| Structural Alignment | The 2,7-DAM molecule is anchored in the major groove of the DNA. | rcsb.orgnih.gov |
| DNA Conformation | The overall B-DNA helical structure is retained upon adduction. | rcsb.orgnih.gov |
Computational models have been instrumental in predicting the specific binding mode and sequence preference of this compound. Unlike many other DNA alkylating agents that bind in the minor groove or intercalate between base pairs, simulations and NMR data conclusively show that the covalently linked 2,7-DAM resides in the major groove of DNA. rcsb.orgnih.govnih.gov The mitosene moiety is oriented toward the 3' direction of the modified guanine base. rcsb.orgnih.gov This major-groove alignment is a novel feature compared to other major groove alkylators, which often possess aromatic structures that lead to intercalation. rcsb.org
Furthermore, research has revealed a marked sequence selectivity for alkylation by 2,7-DAM. rcsb.orgnih.gov Studies using various oligonucleotides as substrates showed a preference for the 5'-TGGN sequence. nih.gov This selectivity was found to correlate with the sequence-specific negative molecular electrostatic potential of the DNA major groove. nih.gov This suggests that the selectivity of 2,7-DAM alkylation is not driven by specific precovalent ligand-DNA interactions, but rather by the inherent electronic reactivity of the DNA sequence itself. nih.gov
| Characteristic | Prediction/Observation | Basis of Prediction | Source |
|---|---|---|---|
| Binding Location | Major Groove | Solution NMR, Molecular Dynamics | rcsb.orgnih.gov |
| Binding Mode | Non-intercalative, covalent alkylation | Solution NMR, Thermal Stability Analysis | rcsb.org |
| Sequence Selectivity | Preference for 5'-TGGN sequences | Alkylation assays with various oligonucleotides | nih.gov |
| Mechanism of Selectivity | Correlates with the negative molecular electrostatic potential of the major groove | Computational analysis | nih.gov |
Modeling of this compound-DNA Adducts
Quantum Chemical Calculations for Reactivity and Mechanism Elucidation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. mdpi.com These methods can compute parameters like molecular orbital energies (HOMO, LUMO), electrostatic potentials, and reaction energy profiles, which help in elucidating reaction mechanisms at a subatomic level. rsc.org
For this compound, such calculations are critical for understanding the factors that govern its activation and subsequent reaction with DNA. The reactivity of mitosene compounds is highly dependent on their electronic properties, which can be modulated by factors such as pH. acs.org For instance, the enzymatic reduction of the parent compound, mitomycin C, leads to different reactive electrophiles and, consequently, different DNA adduct patterns at acidic versus neutral pH. acs.org
The reactivity of this compound is strongly influenced by its electronic properties, particularly the protonation state of its amino groups. It has been determined that the 2-amino group of 2,7-DAM has a pKa of 7.55. The binding affinity of 2,7-DAM to DNA shows a strong dependence on pH, increasing as the pH decreases. This correlation indicates that the protonated, cationic form of 2,7-DAM is a key intermediate in the non-covalent binding to the negatively charged DNA backbone, an interaction with a significant electrostatic component. This precovalent association is thought to concentrate the drug at its target, facilitating subsequent covalent bond formation. researchgate.net
| Property | Value/Observation | Implication for Reactivity | Source |
|---|---|---|---|
| pKa (2-amino group) | 7.55 | The molecule is protonated at physiological or slightly acidic pH, forming a reactive cationic intermediate. | |
| pH Dependence of Binding | Binding affinity to DNA increases with decreasing pH. | Indicates a strong electrostatic component to the binding, involving the protonated form of 2,7-DAM. | |
| Ionic Strength Dependence | Binding affinity decreases with increasing ionic strength. | Confirms the importance of electrostatic interactions for the initial, non-covalent DNA binding. |
Conformational Analysis of this compound in Solution and Bound States
Conformational analysis examines the different spatial arrangements (conformations) of a molecule and their relative energies. mdpi.com For this compound, understanding its conformation both in solution (unbound) and when bound to DNA is key to deciphering its biological activity.
In its initial, non-covalent interaction with DNA in solution, this compound behaves as a nonspecific intercalator. Viscosity tests have shown that it inserts itself between the base pairs of the DNA double helix, a common binding mode for planar aromatic molecules. However, this conformation is transient.
Future Research Directions and Unexplored Avenues for 2,7 Diaminomitosene Chemical Biology
Development of Novel Synthetic Methodologies for Mitosene Scaffolds
The development of novel and efficient synthetic routes to the mitosene core and its derivatives, including 2,7-diaminomitosene, remains a significant area of future research. Current methods often rely on the reductive activation of the parent compound, mitomycin C (MC), which can be cumbersome and low-yielding. New synthetic strategies are needed to facilitate the exploration of structure-activity relationships and the generation of analogs with improved properties.
Recent advancements in synthetic organic chemistry, such as multicomponent reactions and the use of novel catalysts, offer promising avenues for the construction of complex heterocyclic scaffolds like mitosenes. chemrxiv.org For instance, enzyme-driven strategies are emerging that can transform a single scaffold into a variety of complex molecular architectures, a concept that could be applied to mitosene synthesis. The development of modular synthetic routes would allow for the systematic variation of substituents on the mitosene ring system, enabling a deeper understanding of how structural modifications influence biological activity.
A key challenge in mitosene synthesis is the control of stereochemistry, particularly at the C1 and C2 positions. Future methodologies should aim to provide stereospecific or stereodivergent access to different mitosene isomers. This would be invaluable for dissecting the specific roles of different stereoisomers in biological processes.
Furthermore, the synthesis of selectively protected triaminomitosenes has been a critical step in creating site-specific DNA adducts for biological studies. researchgate.net Improving the efficiency and scalability of these syntheses will be crucial for advancing research in this area. The development of synthetic methods that avoid the direct use of mitomycin C as a starting material would also be highly beneficial, potentially leading to more cost-effective and versatile routes to this compound and other mitosene analogs.
Elucidation of Additional Molecular Targets and Interaction Mechanisms (non-DNA)
While the interaction of this compound with DNA is a primary focus of research, exploring its potential non-DNA molecular targets is a critical and underexplored avenue. The cellular effects of this compound may not be solely attributable to DNA alkylation, and identifying other interacting partners could reveal novel mechanisms of action and biological functions.
Although this compound is considered a detoxification product of mitomycin C with lower cytotoxicity, its ability to interact with other cellular components should not be dismissed. For example, studies on related mitomycin compounds have suggested that in addition to DNA, RNA and proteins could also be potential targets. researchgate.net Future research should employ techniques such as affinity chromatography, mass spectrometry-based proteomics, and chemical biology approaches to identify proteins and other biomolecules that bind to this compound.
Understanding these non-DNA interactions is particularly important given that this compound does not activate the p53 pathway, a key signaling response to DNA damage that is triggered by its parent compound, mitomycin C. cuny.edu This suggests that the cellular signaling pathways initiated by this compound may be distinct from those of mitomycin C and could involve interactions with proteins involved in cell signaling, metabolism, or other cellular processes. The observation that some mitosene analogs can induce the formation of DNA-protein crosslinks further supports the need to investigate protein targets.
| Research Approach | Potential Non-DNA Targets | Rationale |
| Affinity Chromatography | Cellular proteins | Isolate proteins that bind to an immobilized this compound ligand. |
| Proteomics (Mass Spectrometry) | Interacting proteins | Identify proteins that are differentially expressed or post-translationally modified in response to this compound treatment. |
| Chemical Probes | Specific enzymes or receptors | Utilize derivatized this compound to probe for binding to specific cellular targets. |
Engineering of this compound for Advanced Chemical Probes
The unique chemical structure and reactivity of this compound make it an attractive scaffold for the development of advanced chemical probes to investigate biological processes. By incorporating reporter groups such as fluorophores, biotin, or photo-cross-linkers, engineered versions of this compound can be used to visualize and identify its molecular interactions within cells.
Fluorescently labeled this compound analogs could be used in high-resolution microscopy techniques to track its subcellular localization and dynamics. This would provide valuable insights into its transport, accumulation, and interaction with cellular structures in real-time. The development of red-shifted fluorescence polarization probes, as has been done for other complex molecules, could be a particularly useful strategy. cornell.edu
Furthermore, the synthesis of this compound derivatives with biorthogonal handles would enable "click chemistry" applications for identifying its binding partners. susupport.com These probes could be used in combination with proteomic and genomic techniques to provide a comprehensive map of the this compound interactome. The design of such probes requires careful consideration of the attachment point of the reporter group to ensure that the biological activity of the core mitosene structure is not compromised.
The development of photo-activatable probes based on the this compound scaffold would allow for precise temporal and spatial control over its reactivity. This would enable researchers to initiate its interaction with cellular targets at specific times and locations, providing a powerful tool to dissect complex biological pathways.
| Probe Type | Application | Potential Insights |
| Fluorescently Labeled | Live-cell imaging, Fluorescence microscopy | Subcellular localization, dynamics, and transport of this compound. |
| Biotinylated | Affinity purification, Pull-down assays | Identification of binding partners (proteins, nucleic acids). |
| Photo-cross-linking | Covalent capture of interacting molecules | Mapping of direct interaction sites with cellular macromolecules. |
| Biorthogonal | "Click chemistry" labeling | In situ visualization and identification of targets in complex biological systems. |
Application as a Model System for DNA Repair Pathway Studies
The ability of this compound to form specific DNA monoadducts makes it a valuable tool for studying DNA repair mechanisms. cuny.edunih.gov Unlike its parent compound, mitomycin C, which forms highly toxic interstrand cross-links, this compound primarily generates monoadducts at the N7 and N2 positions of guanine (B1146940). nih.gov This distinction allows for the investigation of the cellular response to specific types of DNA damage in a more controlled manner.
The monoadducts formed by this compound are substrates for different DNA repair pathways than the cross-links formed by mitomycin C. cuny.edu This makes this compound an excellent model system to dissect the intricacies of pathways such as base excision repair (BER) and nucleotide excision repair (NER). By creating site-specifically modified oligonucleotides containing this compound adducts, researchers can study the recognition, processing, and repair of these lesions by purified enzymes or in cell extracts. researchgate.net
Studies have already shown that the dG-N2-2,7-DAM adduct is a stronger block to DNA replication than the corresponding mitomycin C adduct, suggesting differences in how the replication machinery and associated translesion synthesis (TLS) polymerases handle these lesions. researchgate.netnih.gov Further research using this compound can help to elucidate the roles of specific TLS polymerases in bypassing these adducts and the mutagenic consequences of this process. The use of this compound in combination with genetic knockouts or inhibitors of specific DNA repair proteins can further clarify the pathways involved in repairing these adducts. mdpi.com
| DNA Adduct | Repair Pathway Implicated | Research Focus |
| dG-N7-2,7-DAM | Base Excision Repair (BER) | Investigating the role of DNA glycosylases in recognizing and excising the damaged base. |
| dG-N2-2,7-DAM | Nucleotide Excision Repair (NER), Translesion Synthesis (TLS) | Studying the recognition by NER factors and the mechanisms of bypass by TLS polymerases. |
Exploration of Bioconjugation Strategies for Research Tools
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, offers a powerful strategy to develop novel research tools based on this compound. susupport.comthermofisher.com By attaching it to other molecules such as peptides, antibodies, or nanoparticles, its properties can be modulated for specific applications.
One promising area is the development of antibody-drug conjugates (ADCs), where this compound or a more potent derivative could be targeted to specific cell types, such as cancer cells. While this compound itself has low cytotoxicity, its ability to alkylate DNA could be harnessed in a targeted delivery system. Bioconjugation strategies would need to be developed to link the mitosene to the antibody in a stable and controlled manner.
Furthermore, conjugating this compound to nucleotide-based molecules has been explored as a prodrug strategy. These conjugates can be designed to release the active mitosene upon reduction within the cell. Future research could expand on this concept by exploring other types of cleavable linkers that are sensitive to the tumor microenvironment, such as pH-sensitive or enzyme-labile linkers.
The immobilization of this compound onto solid supports, such as beads or arrays, through bioconjugation could facilitate high-throughput screening for binding partners or inhibitors of its activity. thermofisher.com This would be a valuable tool for drug discovery and for further elucidating its mechanism of action. The development of site-selective conjugation methods will be crucial to ensure that the desired biological activity is retained after conjugation. susupport.com
Q & A
Basic Research Questions
Q. How is 2,7-DAM synthesized and identified in experimental settings?
- 2,7-DAM is primarily derived via reductive activation of mitomycin C (MC) in cell-free systems and in vivo . Identification involves high-performance liquid chromatography (HPLC) to separate adducts and liquid chromatography-electrospray ionization mass spectrometry (LC-ESIMS) for structural validation . Differential UV spectroscopy is used to confirm guanine-N7 adducts, with characteristic absorbance maxima at 312 and 250 nm .
Q. What is the primary mechanism of 2,7-DAM interaction with DNA?
- 2,7-DAM alkylates DNA monofunctionally at the N7 position of guanine, forming heat-labile adducts in the major groove . Unlike intercalators (e.g., aflatoxin), 2,7-DAM does not distort the B-DNA helix but aligns parallel to the major groove, as shown by NMR studies of the d(GTGGTATACCAC) duplex . This binding mode explains its low cytotoxicity compared to MC .
Q. How do researchers assess the cytotoxicity of 2,7-DAM in preclinical models?
- Cytotoxicity is evaluated using tumor-bearing murine models (e.g., MAC16 colon cancer) at varying doses. For example:
- Low doses (2–10 mg/kg): Significant survival extension observed .
- High doses: Lethal toxicity (LD50) due to metabolic saturation, as seen in mouse studies .
Advanced Research Questions
Q. How do DNA repair systems process 2,7-DAM adducts, and what are the mutagenic implications?
- Replication assays in E. coli and simian COS-7 cells reveal that 2,7-DAM-dG-N7 adducts are weakly toxic (<50% progeny inhibition) and non-mutagenic (mutation frequency <2×10⁻⁴) . DNA polymerases (e.g., Klenow exo⁻) preferentially incorporate cytosine opposite the adduct, minimizing replication errors . This contrasts sharply with MC’s mutagenic N2-guanine adducts .
Q. What experimental strategies resolve contradictions in 2,7-DAM’s reported toxicity?
- Dose-dependent toxicity discrepancies arise from metabolic activation thresholds. For example:
- Low DT-diaphorase activity: MAC26 tumors show reduced 2,7-DAM activation, correlating with lower cytotoxicity .
- Redox conditions: Reductive activation in hypoxic tumor microenvironments enhances adduct formation, as shown in pH-controlled alkylation assays .
- Methodological rigor requires standardized in vivo models (e.g., matched tumor lines) and pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
